molecular formula C25H22N2O5 B15030230 (4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

Cat. No.: B15030230
M. Wt: 430.5 g/mol
InChI Key: PFICKWUIKQSQIW-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE typically involves multi-step organic reactions. Common starting materials might include 2,4-dimethoxybenzaldehyde and 2-methoxybenzaldehyde, which undergo condensation reactions with appropriate amines and other reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

Biologically, tetrahydroisoquinolines are known for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound might be studied for its interactions with biological targets.

Medicine

In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

Industry

Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.

    Phenylamino derivatives: Compounds with phenylamino groups might show similar reactivity and applications.

Uniqueness

The uniqueness of (4E)-4-{[(2,4-DIMETHOXYPHENYL)AMINO]METHYLIDENE}-2-(2-METHOXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-1,3-DIONE lies in its specific substitution pattern and the combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

4-[(2,4-dimethoxyphenyl)iminomethyl]-3-hydroxy-2-(2-methoxyphenyl)isoquinolin-1-one

InChI

InChI=1S/C25H22N2O5/c1-30-16-12-13-20(23(14-16)32-3)26-15-19-17-8-4-5-9-18(17)24(28)27(25(19)29)21-10-6-7-11-22(21)31-2/h4-15,29H,1-3H3

InChI Key

PFICKWUIKQSQIW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=CC=C4OC)O)OC

Origin of Product

United States

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